3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline
Description
3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxy group, and an isoquinoline core
Properties
CAS No. |
918662-33-6 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-cyclopropyl-6-methoxy-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C13H13NO2/c1-16-12-5-4-10-8-14(15)13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3 |
InChI Key |
ZTXRDBXSZJACFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=[N+](C=C2C=C1)[O-])C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different isoquinoline derivatives.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-methoxyisoquinoline
- Cyclopropanecarboxylic acid derivatives
Uniqueness
3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline is unique due to its specific structural features, including the presence of both a cyclopropyl group and a methoxy group on the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
